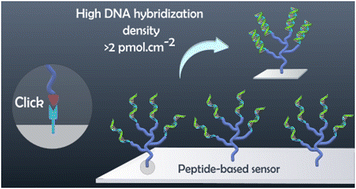Achieving high hybridization density at DNA biosensor surfaces using branched spacer and click chemistry†
RSC Advances Pub Date: 2023-11-21 DOI: 10.1039/D3RA04928K
Abstract
The COVID-19 pandemic has highlighted the necessity to develop fast, highly sensitive and selective virus detection methods. Surface-based DNA-biosensors are interesting candidates for this purpose. Functionalization of solid substrates with DNA must be precisely controlled to achieve the required accuracy and sensitivity. In particular, achieving high hybridization density at the sensing surface is a prerequisite to reach a low limit of detection. We herein describe a strategy based on peptides as anchoring units to immobilize DNA probes at the surface of borosilicate slides. While the coating pathway involves copper-catalyzed click chemistry, a copper-free variation is also reported. The resulting biochips display a high hybridization density (2.9 pmol per cm2) with their targeted gene sequences.


Recommended Literature
- [1] Front cover
- [2] Sources of radiation and absorption cells
- [3] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [4] Enantioselective synthesis of 1,2,4-triazolines by chiral iron(ii)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates†
- [5] Reusable biocatalytic crosslinked microparticles self-assembled from enzyme-nanoparticle complexes†
- [6] American Chemical Society honours George Georghiou - insecticide resistance pioneer
- [7] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [8] Non-innocent adsorption of Co-pyrphyrin on rutile(110)†
- [9] Correction: Role of conformation in crystal formation and transition of polybutene-1
- [10] Continuous process technology: a tool for sustainable production

Journal Name:RSC Advances
Research Products
-
4-Hydroxy-3-methoxybenzonitrile
CAS no.: 4421-08-3
-
CAS no.: 2822-41-5
-
CAS no.: 345-83-5
-
CAS no.: 390-28-3
-
4-Tert-Butyl-2,6-dinitrophenol
CAS no.: 4097-49-8









